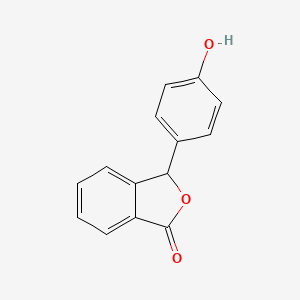
3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one typically involves the reaction of 4-hydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antimicrobial and antioxidant activities.
4-Hydroxycoumarin: Used as an anticoagulant and rodenticide.
4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways and studied for its role in diseases.
Uniqueness
3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one is unique due to its isobenzofuran structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
7468-76-0 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13,15H |
InChI Key |
RZAVMTCGIWKQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


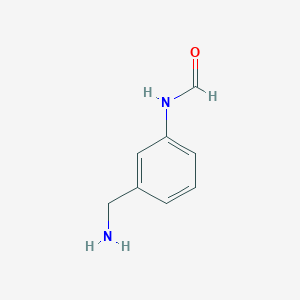
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
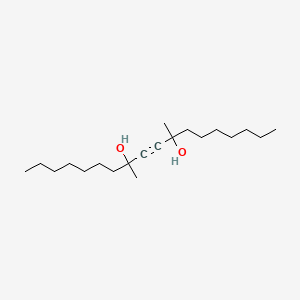
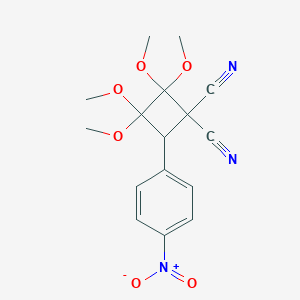
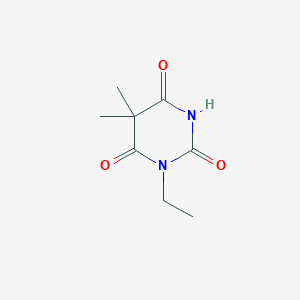
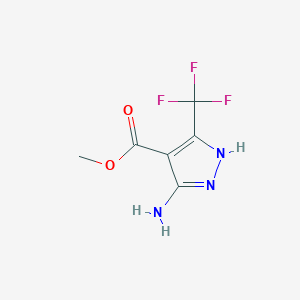
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
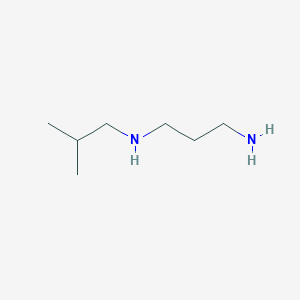
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
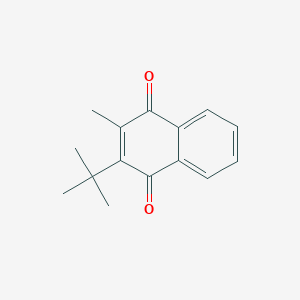
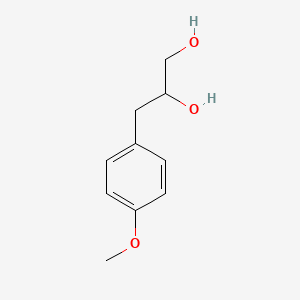
![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)
